8-Chloro-7-fluoroisoquinolin-3-ol
Description
Architectural Significance of Poly-Substituted Isoquinolines in Organic Synthesis
Poly-substituted isoquinolines are of immense architectural significance in organic synthesis. The ability to introduce various functional groups at different positions on the isoquinoline (B145761) framework allows for the fine-tuning of the molecule's steric and electronic properties. This level of control is crucial for developing compounds with specific biological activities or material properties. harvard.edubldpharm.com Synthetic chemists have developed numerous methods for the construction of these complex molecules, often employing multi-component reactions to build the heterocyclic core in a single, efficient step. harvard.edu The strategic placement of substituents can influence everything from a molecule's solubility and stability to its ability to interact with biological targets. organic-chemistry.org
Strategic Importance of Halogenation in Heterocyclic Chemistry
Halogenation, the introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful tool in heterocyclic chemistry. google.com Halogens can significantly alter the physicochemical properties of a compound. For instance, the introduction of a fluorine atom can enhance metabolic stability and binding affinity to target proteins. rsc.org Chlorine, being a larger and more polarizable atom, can also influence a molecule's conformation and electronic distribution. rsc.org The presence of halogens provides synthetic handles for further chemical transformations, such as cross-coupling reactions, allowing for the construction of even more complex molecular architectures. google.com This makes halogenated heterocycles, including isoquinolines, valuable intermediates in the synthesis of pharmaceuticals and other functional materials. researchgate.net
Overview of 8-Chloro-7-fluoroisoquinolin-3-ol within Academic Chemical Discourse
This compound is a specific polysubstituted isoquinoline that incorporates several key structural features: a chloro group at position 8, a fluoro group at position 7, and a hydroxyl group at position 3. While extensive academic literature specifically detailing the synthesis, reactivity, and biological applications of this compound is limited, its structure suggests it is a compound of interest in medicinal chemistry and materials science. Its existence is noted in chemical supplier databases, which provide basic physicochemical data.
The combination of a chloro and a fluoro substituent on the benzene (B151609) portion of the isoquinoline ring, coupled with a hydroxyl group on the pyridine (B92270) ring, makes this molecule a unique building block. The hydroxyl group can exist in tautomeric equilibrium with its keto form, isoquinolin-3(2H)-one, a common feature of isoquinolin-3-ols.
Below is a table summarizing the known properties of this compound.
| Property | Value |
| Molecular Formula | C₉H₅ClFNO |
| Molecular Weight | 197.60 g/mol |
| CAS Number | 1175272-65-7 |
This data is compiled from publicly available chemical vendor information.
Due to the limited specific research on this compound, its role within academic chemical discourse is primarily as a potential building block for more complex molecules, leveraging the synthetic handles provided by its halogen and hydroxyl functional groups.
Structure
3D Structure
Properties
IUPAC Name |
8-chloro-7-fluoro-2H-isoquinolin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO/c10-9-6-4-12-8(13)3-5(6)1-2-7(9)11/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQUXHDMPMDWHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=CNC(=O)C=C21)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 8 Chloro 7 Fluoroisoquinolin 3 Ol and Analogues
Established Synthetic Pathways to 8-Chloro-7-fluoroisoquinolin-3-ol
The preparation of this compound typically relies on classical synthetic transformations that assemble the isoquinoline (B145761) core from appropriately substituted precursors. These methodologies can be broadly classified into direct synthesis approaches and multi-step sequences that modify a pre-existing isoquinolin-3-ol scaffold.
The direct synthesis of the this compound core generally involves the cyclization of a substituted benzene (B151609) derivative that already contains the necessary chloro and fluoro substituents. A prevalent strategy is the Pomeranz–Fritsch reaction or its variations, which construct the isoquinoline ring system from a benzaldehyde (B42025) or a benzylamine (B48309) derivative and a 2,2-dialkoxyethylamine.
The synthesis often begins with a suitably substituted fluorobenzaldehyde or fluorobenzonitrile. For instance, a logical precursor would be 2-chloro-3-fluorobenzaldehyde. This starting material can then undergo a series of reactions to introduce the remaining atoms of the isoquinoline ring. A key intermediate in many of these synthetic routes is a substituted phenylacetic acid or its corresponding ester.
Insight into the precursor chemistry can be drawn from the synthesis of a closely related analogue, 8-chloro-7-fluoro-3-(trifluoromethyl)isoquinoline. This synthesis commenced with 2-chloro-3-fluoroaniline, which was converted to 1-bromo-2-chloro-3-fluorobenzene. A subsequent metal-halogen exchange and reaction with N,N-dimethylacetamide yielded 1-(2-chloro-3-fluorophenyl)ethan-1-one. This ketone was then elaborated through several steps to afford the final isoquinoline product. While this specific example leads to a 3-substituted derivative, the initial steps are indicative of the precursor chemistry required to establish the 8-chloro-7-fluoro substitution pattern.
An alternative to de novo ring construction is the modification of a pre-formed isoquinolin-3-ol. This approach is particularly advantageous when the parent isoquinolin-3-ol is readily accessible. The synthesis would then focus on the selective introduction of chlorine and fluorine atoms at the 8- and 7-positions, respectively. However, controlling the regioselectivity of electrophilic halogenation on the isoquinoline ring can be challenging, often resulting in a mixture of isomers.
Consequently, a more common strategy involves starting with an isoquinoline derivative that already possesses one of the required halogens and then introducing the second. For example, one might begin with a 7-fluoroisoquinolin-3-ol (B8773124) and attempt a selective chlorination at the 8-position. The directing effects of the existing substituents—the hydroxyl group and the fluorine atom—would be critical in determining the outcome of such a reaction.
Catalytic Strategies for Isoquinolin-3-ol Framework Construction
Modern synthetic chemistry has witnessed the emergence of powerful catalytic methods for the construction of heterocyclic frameworks. These methods often provide superior efficiency, atom economy, and regioselectivity compared to classical approaches. Transition metal-catalyzed reactions have been especially prominent in the synthesis of isoquinolin-3-ols and their derivatives.
Transition metals such as rhodium and cobalt have been effectively employed to catalyze the formation of the isoquinolin-3-ol ring system through C-H activation and annulation strategies. These reactions typically involve the coupling of a substituted arene with a suitable partner, often an alkyne or a similar unsaturated molecule.
Rhodium(III)-catalyzed C-H activation has become a potent tool for the synthesis of isoquinolines. In this context, a substituted benzamide (B126) or a related derivative can react with an alkyne in the presence of a rhodium catalyst to yield the corresponding isoquinolin-3-ol. The reaction proceeds via C-H activation at the ortho-position of the benzene ring, followed by insertion of the alkyne and subsequent cyclization.
For instance, the reaction of a benzamide with a terminal alkyne in the presence of a [Cp*RhCl2]2 catalyst and a suitable additive can lead to the formation of an isoquinolin-3-one, which can then tautomerize to the desired isoquinolin-3-ol. The regioselectivity of the C-H activation is often directed by the amide group. To achieve the specific 8-chloro-7-fluoro substitution pattern, one would need to start with a 2-chloro-3-fluorobenzamide (B2513798) derivative.
A study by Gu and coworkers demonstrated the rhodium(III)-catalyzed C-H activation/annulation of benzamides with propargyl alcohols to afford 3-substituted isoquinolones. This methodology could potentially be adapted for the synthesis of this compound by utilizing the appropriately substituted benzamide.
Similar to rhodium, cobalt catalysts have also been employed for the synthesis of isoquinolones via C-H activation. Cobalt catalysts are generally more earth-abundant and less expensive than their rhodium counterparts, making them an attractive alternative.
Research has demonstrated that cobalt(III) complexes can effectively catalyze the annulation of benzamides with various coupling partners. For instance, a study by Dahiya and coworkers reported a cobalt(III)-catalyzed C-H activation/annulation of benzamides with activated olefins to synthesize 3,4-dihydroisoquinolones. While this leads to a saturated heterocyclic ring, modifications to the reaction conditions and coupling partners could potentially yield the fully aromatic isoquinolone core.
Another pertinent example is the cobalt-catalyzed C-H/N-H annulation of N-chlorobenzamides with alkynes to produce isoquinolones. This reaction proceeds with high efficiency and regioselectivity. The use of a 2-chloro-3-fluorobenzamide in such a reaction could provide a direct route to 8-chloro-7-fluoroisoquinolin-3-one, the keto tautomer of the desired product.
Organocatalytic and Biocatalytic Pathways
The synthesis of isoquinoline scaffolds, including isoquinolin-3-ol derivatives, has increasingly benefited from the advancements in organocatalytic and biocatalytic methods. These approaches offer pathways that are often more sustainable and selective compared to traditional metal-catalyzed reactions.
Organocatalytic Pathways: Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of isoquinoline synthesis, organocatalysts have been instrumental in developing asymmetric routes to chiral dihydroisoquinolinones and related structures. For instance, a quinine-based squaramide organocatalyst has been successfully employed in the asymmetric synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones. nih.gov This one-pot reaction proceeds through an aza-Henry–hemiaminalization–oxidation sequence, starting from readily available 2-(nitromethyl)benzaldehydes and N-protected aldimines, achieving moderate to good yields and high enantioselectivities. nih.gov The structural motif of dihydroisoquinolinones is prevalent in numerous bioactive natural products. nih.gov While not a direct synthesis of this compound, these methods establish a foundation for creating substituted isoquinoline cores that can be further modified.
Interactive Table: Organocatalytic Synthesis of Isoquinoline Analogues
| Catalyst Type | Reaction | Substrates | Products | Key Features |
|---|---|---|---|---|
| Quinine-based squaramide | Aza-Henry–hemiaminalization–oxidation | 2-(nitromethyl)benzaldehydes, N-tosyl-protected aldimines | trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones | Asymmetric synthesis, moderate to very good enantioselectivities (40–95% ee). nih.gov |
Biocatalytic Pathways: Biocatalysis leverages enzymes to perform chemical transformations, offering high selectivity and operation under mild conditions. youtube.comyoutube.com While specific biocatalytic routes to this compound are not prominently documented, the principles of biocatalysis are widely applied to the synthesis of related heterocyclic compounds. rsc.orgresearchgate.net Enzymes like transaminases are used extensively for the synthesis of chiral amines from ketones, a key functional group transformation. youtube.com Oxidases and reductases can perform selective oxidation and reduction reactions on heterocyclic rings. youtube.com The development of biosynthetic strategies, often through metabolic engineering and synthetic biology, provides a promising, sustainable alternative for producing complex isoquinoline alkaloids, which could be adapted for specifically substituted analogues in the future. youtube.comrsc.orgresearchgate.net
Regioselective Halogenation Techniques for Isoquinoline Derivatives
The precise installation of halogen atoms onto the isoquinoline core is a critical challenge in the synthesis of compounds like this compound. The reactivity of the isoquinoline ring system is non-uniform; the pyridine (B92270) ring is generally electron-deficient, making it susceptible to nucleophilic attack, while the benzene ring is more prone to electrophilic substitution. youtube.com
Introduction of Chlorine and Fluorine Substituents at Specific Positions
Achieving the specific 8-chloro-7-fluoro substitution pattern requires highly regioselective methods. The introduction of halogens can be accomplished either by building the isoquinoline ring from pre-halogenated precursors or by direct halogenation of the isoquinoline scaffold.
A key strategy involves a directed ortho-lithiation reaction. For example, a simple procedure for the synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770) has been developed, which serves as a crucial intermediate. mdpi.comresearchgate.net This intermediate can then undergo further transformations, such as fluorine-amine exchange, to produce 8-amino-3,4-dihydroisoquinolines, which are precursors for 1-substituted 8-amino-tetrahydroisoquinolines. mdpi.comresearchgate.net
Direct halogenation methods often exploit the inherent electronic properties of the ring. For instance, a cost-effective method for direct C4-halogenation (Cl, Br, I) of isoquinolines has been developed using a Boc₂O-mediated dearomatization followed by electrophilic halogenation. acs.org In contrast, electrophilic substitution on the benzene moiety typically occurs at the C5 and C8 positions. youtube.comiust.ac.ir Metal-free protocols have also been established for the remote C5–H halogenation of 8-substituted quinolines, a related heterocyclic system, using inexpensive reagents like trihaloisocyanuric acid. rsc.orgrsc.org
Nucleophilic Aromatic Substitution (SNAr) Strategies for Fluorination
Nucleophilic aromatic substitution (SNAr) is a powerful strategy for introducing fluorine onto aromatic rings, particularly those that are electron-deficient. In isoquinolines, the positions ortho and para to the ring nitrogen (C1 and C3) are activated for nucleophilic attack. However, fluorination via SNAr can be challenging. acs.org
The classical SNAr mechanism involves the formation of a high-energy Meisenheimer intermediate. For C-H fluorination, the subsequent elimination of a hydride ion is energetically unfavorable compared to the elimination of the fluoride (B91410) nucleophile, which regenerates the starting material. acs.org To overcome this, modern strategies have been developed. One such approach involves an electron-transfer-enabled concerted nucleophilic aromatic substitution, which avoids the formation of the problematic Meisenheimer intermediate and has been successfully applied to the C-H fluorination of quinolines. acs.org
Additionally, organic photoredox catalysis has emerged as a mild, transition-metal-free method to facilitate the SNAr of unactivated fluoroarenes with various nucleophiles. nih.govnih.gov This technique can activate even electron-rich and electron-neutral fluoroarenes towards substitution, significantly broadening the scope of SNAr reactions. nih.gov
Electrophilic Halogenation Protocols
Electrophilic halogenation is a fundamental method for introducing halogens onto the benzene ring of the isoquinoline core. Under acidic conditions, the nitrogen atom is protonated, deactivating the pyridine ring towards electrophilic attack. Consequently, electrophiles preferentially attack the benzene ring, primarily at the C5 and C8 positions. youtube.comiust.ac.ir
Various electrophilic halogenating agents can be used. For example, the reaction of isoquinoline with bromine in the presence of sulfuric acid yields a mixture of 5-bromo- and 8-bromoisoquinoline. iust.ac.ir A different approach involves the electrophilic cyclization of iminoalkynes. In this method, precursors like the tert-butylimines of o-(1-alkynyl)benzaldehydes are treated with electrophiles such as iodine (I₂), iodine monochloride (ICl), or phenylselenyl chloride (PhSeCl) to trigger a ring-closure reaction, yielding halogen- or selenium-containing isoquinolines in good to excellent yields under mild conditions. nih.govorganic-chemistry.org
Interactive Table: Regioselective Halogenation Methods for Isoquinolines
| Method | Position(s) | Reagents | Key Features |
|---|---|---|---|
| Electrophilic Halogenation | C5 and C8 | Br₂/H₂SO₄ | Substitution occurs on the benzene ring under acidic conditions. iust.ac.ir |
| Dearomatization-Halogenation | C4 | Boc₂O, N-X-succinimide (X=Cl, Br, I) | High C4 site selectivity with good functional group tolerance. acs.org |
| Electrophilic Cyclization | C4 | I₂, ICl, PhSeCl | Forms halogenated isoquinolines from iminoalkyne precursors. nih.govorganic-chemistry.org |
| Directed ortho-Lithiation | C8 | BuLi, then electrophile | Allows for specific functionalization at the C8 position of a precursor. mdpi.comresearchgate.net |
Total Synthesis Approaches to Complex Molecules Incorporating the Isoquinoline Core
The isoquinoline framework is a cornerstone of numerous complex natural products and pharmacologically active molecules. nih.govnih.gov The total synthesis of these molecules often relies on classic name reactions as well as modern catalytic methods.
Traditional methods for constructing the isoquinoline core include:
The Bischler-Napieralski Reaction: This involves the acylation of a β-phenylethylamine followed by acid-catalyzed cyclodehydration to form a 3,4-dihydroisoquinoline (B110456), which can then be dehydrogenated to the aromatic isoquinoline. wikipedia.org
The Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. This method is fundamental in the biosynthesis of isoquinoline alkaloids. iust.ac.irnih.gov
Modern synthetic chemistry has introduced a host of new strategies. Transition-metal catalysis, particularly with rhodium and palladium, has enabled novel C-H activation and annulation reactions to build the isoquinoline skeleton. For example, Rh(III)-catalyzed oxidative annulation of isoquinolones with allyl alcohols provides a direct route to more complex fused systems. rsc.org Similarly, Pd-catalyzed cascade reactions have been developed for constructing isoquinolinone derivatives. organic-chemistry.org These modern methods often provide higher efficiency, milder reaction conditions, and access to a broader range of structurally diverse molecules compared to classical approaches. nih.govacs.org The total synthesis of complex targets often involves a multi-step sequence where the strategically substituted isoquinoline core is assembled and then further elaborated. rsc.orgresearchgate.net
Reactivity and Synthetic Transformations of 8 Chloro 7 Fluoroisoquinolin 3 Ol
Reactivity Profiles of the Isoquinolin-3-ol Moiety
Tautomerism and Its Influence on Reactivity
Isoquinolin-3-ol exists in a tautomeric equilibrium with its corresponding lactam form, isoquinoline-3(2H)-one. This equilibrium is a crucial determinant of its reactivity. The lactam form presents an amide functionality, which can influence reactions such as N-alkylation. The presence of both tautomers means that reactions can potentially occur at either the hydroxyl group or the nitrogen atom, depending on the reaction conditions and the nature of the reagents used. For instance, deoximation of related 4-hydroxyimino-1,4-dihydroisoquinolin-3(2H)-ones can be accompanied by hydroxymethylation of the amide group in the lactam tautomer. rsc.org
Reactivity of the Hydroxyl Group (e.g., Etherification, Esterification)
The hydroxyl group of the isoquinolin-3-ol tautomer is a key site for functionalization. It can undergo a variety of reactions, including etherification and esterification, to generate a diverse array of derivatives.
Etherification: The formation of ethers from the hydroxyl group can be achieved through various methods, including the Williamson ether synthesis. However, challenges such as the poor nucleophilicity of the hydroxyl group often necessitate its activation, for example, by conversion to an alkoxide. nih.gov Palladium-catalyzed cross-coupling reactions have also emerged as powerful methods for constructing C-O bonds, offering a route to complex ethers under milder conditions. nih.gov
Esterification: The hydroxyl group can be readily converted to esters through reaction with acylating agents such as acid chlorides or anhydrides. This transformation is a common strategy for modifying the properties of the molecule.
The chemoselective transformation of hydroxyl groups in the presence of other functional groups is a significant area of research. nih.gov For instance, strategies have been developed to selectively tosylate a hydroxyl group in the presence of a carboxylic acid by forming a dianion species. nih.gov
Transformations Involving the Halogen Substituents
The chloro and fluoro substituents on the benzene (B151609) ring of 8-chloro-7-fluoroisoquinolin-3-ol are prime sites for a variety of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely applied to aryl halides. nih.govnih.gov
Suzuki Reaction: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron species with a halide. wikipedia.orgharvard.edulibretexts.orgorganic-chemistry.orgresearchgate.net This reaction is tolerant of a wide range of functional groups and can be carried out under mild conditions, often in aqueous or biphasic solvent systems. wikipedia.orgharvard.edu The general scheme involves the coupling of a halide (R¹-X) with an organoboron species (R²-BY₂) using a palladium catalyst and a base to form a new C-C bond (R¹-R²). wikipedia.org The reactivity of the halide in the Suzuki reaction generally follows the trend I > OTf > Br >> Cl. harvard.edu
Sonogashira Reaction: The Sonogashira reaction facilitates the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is typically performed under mild conditions with an amine base that also serves as the solvent. wikipedia.org It has found extensive use in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.org
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.orgresearchgate.netresearchgate.net This reaction has largely replaced harsher traditional methods for aryl amine synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org The development of various generations of catalyst systems has expanded the utility of this reaction to a wide array of amines and aryl coupling partners. wikipedia.org
Nucleophilic Substitution Reactions of Chlorine and Fluorine
Nucleophilic aromatic substitution (SNAr) is another important pathway for the functionalization of the halogenated positions. nih.govyoutube.comyoutube.commdpi.comnih.gov In an SNAr reaction, a nucleophile attacks an aromatic ring that is activated by electron-withdrawing groups, leading to the displacement of a leaving group. nih.govyoutube.com
The reactivity of the halogens in SNAr reactions is influenced by their electronegativity. Fluorine, being the most electronegative halogen, generally makes the carbon to which it is attached more electrophilic and thus more susceptible to nucleophilic attack. youtube.com This often results in fluorine being a better leaving group in SNAr reactions compared to chlorine. youtube.com The presence of electron-withdrawing groups ortho or para to the halogen can significantly enhance the rate of SNAr reactions. nih.gov
Reductive Dehalogenation Strategies
Reductive dehalogenation offers a method to selectively remove the halogen substituents. This can be particularly useful for synthesizing analogs or for removing a directing group after a desired transformation has been completed. While specific studies on the reductive dehalogenation of this compound are not prevalent, general principles suggest that such transformations are feasible. For instance, the reductive dechlorination of 3-chlorobenzoate (B1228886) analogs has been studied, and the rate of this reaction is influenced by other substituents on the aromatic ring. nih.gov The presence of electron-donating groups like amino or hydroxyl can inhibit the rate of dechlorination, suggesting that the rate-limiting step may involve a nucleophilic attack on the benzene ring. nih.gov
Functionalization of the Isoquinoline (B145761) Ring System
The chemical behavior of the this compound ring system is governed by the interplay of the electron-donating hydroxyl group and the electron-withdrawing and directing effects of the chloro and fluoro substituents, as well as the nitrogen atom in the heterocycle.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. masterorganicchemistry.combyjus.commasterorganicchemistry.com In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. byjus.com The rate and regioselectivity of EAS are highly dependent on the nature of the substituents already present on the ring. masterorganicchemistry.com
For this compound, the hydroxyl group at the 3-position is a powerful activating group and directs electrophiles to the ortho and para positions. Conversely, the chloro and fluoro substituents are deactivating yet ortho-, para-directing. The pyridine (B92270) ring is generally less reactive towards electrophilic attack than the benzene ring. Therefore, electrophilic substitution is expected to occur on the carbocyclic ring. The directing effects of the existing substituents will guide the incoming electrophile.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com The specific conditions for these reactions on this compound would require experimental investigation to determine optimal reagents and outcomes.
Table 1: Potential Electrophilic Aromatic Substitution Reactions of this compound
| Reaction | Reagents | Potential Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 8-Chloro-7-fluoro-x-nitroisoquinolin-3-ol |
| Bromination | Br₂, FeBr₃ | 8-Chloro-x-bromo-7-fluoroisoquinolin-3-ol |
| Chlorination | Cl₂, AlCl₃ | 8,x-Dichloro-7-fluoroisoquinolin-3-ol |
| Sulfonation | SO₃, H₂SO₄ | This compound-x-sulfonic acid |
Directed Ortho-Metalation and Lithiation Reactions
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. harvard.eduuwindsor.ca This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents.
In this compound, the hydroxyl group can act as a directing group after deprotonation to an alkoxide. The chloro and fluoro substituents can also influence the acidity of adjacent protons and direct metalation. The relative directing ability of these groups would determine the site of lithiation. The use of a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) would be necessary to achieve deprotonation.
Table 2: Potential Directed Ortho-Metalation of this compound
| Step | Reagents | Intermediate/Product |
|---|---|---|
| 1. Metalation | n-BuLi or LDA, THF | Lithiated this compound |
Oxidation and Reduction Chemistry
The this compound molecule possesses functionalities that can undergo both oxidation and reduction. The hydroxyl group, being part of a vinylogous amide system within the isoquinolin-3-ol tautomer, is generally resistant to oxidation under standard conditions that would typically convert a secondary alcohol to a ketone. libretexts.org However, under more forcing conditions or with specific reagents, the ring system itself could be oxidized.
Reduction of the isoquinoline ring system can be achieved using various reducing agents. Catalytic hydrogenation (e.g., H₂, Pd/C) can reduce the pyridine ring, leading to the corresponding tetrahydroisoquinoline. The conditions for such a reduction would need to be carefully controlled to avoid dehalogenation.
Table 3: Potential Oxidation and Reduction Reactions of this compound
| Transformation | Reagents | Potential Product |
|---|---|---|
| Ring Reduction | H₂, Pd/C or NaBH₄, MeOH | 8-Chloro-7-fluoro-1,2,3,4-tetrahydroisoquinolin-3-ol |
Mechanistic Investigations into Isoquinolin 3 Ol Synthesis and Reactivity
Elucidation of Reaction Mechanisms for Isoquinoline (B145761) Formation
The formation of the isoquinoline core of 8-Chloro-7-fluoroisoquinolin-3-ol is achieved through a cyclization reaction that can be mechanistically classified as a Bischler-Napieralski-type reaction. This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide precursor, in this case, N-(2-chloro-3-fluorobenzyl)-2,2-dimethoxyacetamide, in the presence of a strong acid catalyst such as sulfuric acid.
The key step in the formation of the isoquinoline ring is the intramolecular C-H activation of the aromatic ring of the benzylamine (B48309) derivative. In the context of the synthesis of this compound from N-(2-chloro-3-fluorobenzyl)-2,2-dimethoxyacetamide, the reaction proceeds via an acid-catalyzed intramolecular electrophilic aromatic substitution. The strong acid protonates the carbonyl oxygen of the acetamide, which, after a series of steps, generates a highly electrophilic nitrilium ion intermediate. This intermediate then attacks the electron-rich benzene (B151609) ring, leading to the closure of the isoquinoline ring system.
The presence of activating groups on the aromatic ring generally facilitates this C-H activation step. jk-sci.com However, in the case of the 2-chloro-3-fluorobenzyl precursor, the electron-withdrawing nature of the halogen substituents makes the aromatic ring less nucleophilic. Consequently, forcing conditions, such as the use of a strong dehydrating acid like sulfuric acid at elevated temperatures, are typically required to promote the cyclization. wikipedia.org
Alternative strategies for isoquinoline synthesis often employ transition-metal-catalyzed C-H activation. For instance, Rh(III)-catalyzed reactions of O-acetyl ketoximes with bicyclic olefins have been shown to produce isoquinoline derivatives through a C-H activation approach. jk-sci.com While not directly applied to the synthesis of this compound in the cited literature, these methods highlight the diverse strategies available for isoquinoline ring formation via C-H activation.
In the acid-catalyzed cyclization for the synthesis of this compound, the reaction proceeds through distinct, non-catalytic intermediates. The primary intermediate is the protonated acetamide, which then likely forms a nitrilium ion. This highly reactive electrophile is the key species that undergoes the intramolecular cyclization.
In the broader context of Bischler-Napieralski reactions, two main mechanistic pathways involving different intermediates have been proposed. wikipedia.org
Mechanism I: Involves a dichlorophosphoryl imine-ester intermediate when dehydrating agents like phosphoryl chloride are used.
Mechanism II: Postulates the formation of a nitrilium ion intermediate, which is now widely accepted as the key intermediate in many cases. wikipedia.org
The formation of this nitrilium ion is considered the rate-determining step in many Bischler-Napieralski reactions. The stability of this intermediate and the electronic properties of the aromatic ring dictate the feasibility and efficiency of the subsequent cyclization.
For transition-metal-catalyzed isoquinoline syntheses, the intermediates are part of a catalytic cycle. For example, in Rh(III)-catalyzed syntheses, the cycle typically involves the coordination of the directing group to the metal center, followed by C-H activation to form a rhodacycle intermediate. Subsequent migratory insertion and reductive elimination steps lead to the formation of the isoquinoline product and regeneration of the active catalyst.
Stereochemical and Regiochemical Control in Syntheses
The synthesis of this compound from N-(2-chloro-3-fluorobenzyl)-2,2-dimethoxyacetamide does not involve the formation of any new stereocenters, and therefore, stereochemical control is not a factor in this specific transformation.
However, regiochemical control is a critical aspect. The cyclization must occur at the C-6 position of the 2-chloro-3-fluorobenzyl moiety to yield the desired product. The directing effects of the substituents on the aromatic ring play a crucial role in determining the site of electrophilic attack. In the case of the 2-chloro-3-fluorobenzyl precursor, the possible sites for cyclization are C-2 and C-6. Steric hindrance from the substituent at the 2-position generally disfavors cyclization at this site. The electronic effects of the chloro and fluoro groups, being ortho-para directing deactivators, would influence the electron density of the ring. The cyclization occurs para to the chloro substituent and meta to the fluoro substituent. The precise regiochemical outcome is a result of the interplay between these steric and electronic factors. In many Bischler-Napieralski reactions, cyclization preferentially occurs at the position para to an activating group. jk-sci.com For deactivated rings, the regioselectivity can be less predictable and may lead to mixtures of products.
Deuterium (B1214612) Labeling Studies for Mechanistic Insights
Deuterium labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of hydrogen atoms throughout a reaction. While no specific deuterium labeling studies have been reported for the synthesis of this compound, the principles of this method are broadly applicable to understanding isoquinoline formation.
For instance, in a hypothetical study on the cyclization of N-(2-chloro-3-fluorobenzyl)-2,2-dimethoxyacetamide, one could synthesize a precursor with deuterium atoms at specific positions on the aromatic ring. By analyzing the position of the deuterium atoms in the final this compound product, it would be possible to confirm the site of C-H activation and rule out any potential rearrangement pathways.
In the context of transition-metal-catalyzed C-H activation, deuterium labeling experiments are commonly used to determine if the C-H cleavage step is reversible and/or rate-determining. For example, in a Rh(III)-catalyzed C-H cyanation of 1-aryl benzo[h]isoquinolines, deuterium labeling studies showed that the C-H cleavage is reversible. acs.org This is typically observed by the scrambling of deuterium from a deuterated solvent into the starting material.
A kinetic isotope effect (KIE) study, which compares the rate of reaction of a deuterated substrate with its non-deuterated counterpart, can also provide valuable mechanistic information. A significant KIE (typically >2) suggests that the C-H bond is broken in the rate-determining step of the reaction.
Computational and Theoretical Studies on 8 Chloro 7 Fluoroisoquinolin 3 Ol and Analogues
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to determining the electronic structure and stability of molecules like 8-Chloro-7-fluoroisoquinolin-3-ol. These methods, including Hartree-Fock (HF) and post-HF methods, provide insights into the molecular geometry, orbital energies, and the distribution of electron density.
For analogous compounds like 5-Chloro-7-Iodoquinolin-8-ol, quantum chemical calculations using methods such as HF with basis sets like 3-21G(d) and LANL2MB have been employed to determine the optimized geometrical structure and vibrational frequencies. iau.ir Such studies also compute thermodynamic functions, offering a comprehensive understanding of the molecule's stability. iau.ir The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in predicting the molecule's charge transfer characteristics. iau.ir
In a broader context, quantum chemical studies on didehydroisoquinolinium ions have utilized density functional and multireference second-order perturbation theories to predict structural and energetic properties in both singlet and triplet states. nih.gov These calculations help in understanding the biradical stabilization energies and the extent of interaction between radical centers, which can be influenced by the nature and position of halogen substituents. nih.gov
Table 1: Representative Quantum Chemical Calculation Parameters for Analogous Compounds
| Parameter | Typical Value/Finding for Analogous Compounds | Significance |
| HOMO Energy | Typically in the range of -5 to -7 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Typically in the range of -0.5 to -2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Typically in the range of 4 to 5 eV | Relates to the chemical reactivity and stability of the molecule. |
| Dipole Moment | Varies based on substitution; e.g., 2.004 D for isoquinoline (B145761) | Influences intermolecular interactions and solubility. researchgate.net |
Note: The values presented are representative and derived from studies on analogous isoquinoline and quinoline (B57606) derivatives. Specific values for this compound would require dedicated calculations.
Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States
Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms, providing valuable information about the energies of reactants, products, intermediates, and transition states. For a molecule like this compound, DFT studies can elucidate the pathways of its synthesis and potential metabolic transformations.
Investigations into the halogenation of isoquinoline and quinoline have also benefited from theoretical examinations to understand the regioselectivity and reaction mechanisms. nih.gov The electronic effects of the chloro and fluoro substituents in this compound would be a key focus of such DFT studies, influencing the electron density distribution and thus the preferred sites for electrophilic or nucleophilic attack.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as a solvent or a biological receptor. For this compound, MD simulations can reveal the accessible conformations and the stability of different rotamers, which is particularly important for understanding its potential binding modes to a target protein.
While specific MD simulations for this compound are not published, studies on other complex heterocyclic systems demonstrate the utility of this approach. For example, MD simulations have been used to supplement molecular docking studies of isoquinoline derivatives to understand the changes in structure and interactions within a receptor binding pocket. nih.gov In a study on a related complex molecule, 8-chloro-2,3,5,6-tetrahydro-3,6-dimethyl-pyrrolo[1,2,3-de]-1,2,4-benzothiadiazine 1,1-dioxide, molecular modeling, which often incorporates MD, suggested stereoselective interactions with its receptor. nih.gov
In Silico Predictions of Reactivity and Selectivity
In silico methods for predicting reactivity and selectivity are crucial for understanding the chemical behavior of molecules like this compound and for designing new synthetic routes or predicting metabolic fate. These predictions are often based on the electronic properties derived from quantum chemical calculations.
The reactivity of halogenated aromatic compounds is heavily influenced by the nature and position of the halogen atoms. Previous studies have shown that replacing a given halogen with a larger one can progressively increase properties like lipid solubility, which can be correlated with biological activity. japsonline.com For this compound, the electron-withdrawing nature of both chlorine and fluorine atoms would significantly impact the reactivity of the isoquinoline ring system.
In silico tools can predict various physicochemical properties and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. For a series of novel 4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine derivatives, in silico analysis was performed using tools like SWISSADME to predict properties such as adherence to Lipinski's rule of five and blood-brain barrier penetration. nih.gov Similar predictions for this compound would be invaluable in assessing its drug-likeness.
Structure-Activity Relationship (SAR) Studies based on Computational Modeling
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, plays a pivotal role in modern drug discovery.
For isoquinoline derivatives, QSAR studies have been successfully applied to understand and optimize their biological activities. For instance, 3D-QSAR studies on pyrimido-isoquinolin-quinone derivatives against methicillin-resistant Staphylococcus aureus (MRSA) have identified key steric and electronic features that influence antibacterial activity. nih.govnih.gov These models help in designing new derivatives with improved potency. nih.gov
In another study, QSAR modeling of 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives as inhibitors of aldo-keto reductase 1C3 (AKR1C3) revealed the importance of specific molecular descriptors in predicting bioactivity. japsonline.comjapsonline.com Such models provide a robust framework for the lead optimization of novel isoquinoline-based therapeutic agents. japsonline.com
Table 2: Key Descriptors in QSAR Models for Analogous Isoquinoline Derivatives
| Descriptor Type | Example | Relevance to SAR |
| Electronic | Electrostatic fields, Partial charges | Governs interactions with polar residues in a binding site. |
| Steric | Molecular volume, Surface area | Defines the shape and fit of the molecule in a receptor pocket. |
| Hydrophobic | LogP, Hydrophobic fields | Influences membrane permeability and hydrophobic interactions. |
| Topological | Connectivity indices | Encodes information about the molecular structure and branching. |
This table is illustrative and based on general principles of QSAR as applied to isoquinoline analogues.
Chemoinformatic Analysis and Virtual Screening for Analog Discovery
Chemoinformatics combines computational methods with chemical information to support drug discovery and development. For a scaffold like this compound, chemoinformatic tools can be used to search large chemical databases for structurally similar compounds, and virtual screening can predict their potential biological activity.
Virtual screening campaigns have been successfully employed to identify novel inhibitors from isoquinoline-based libraries. For example, a consensus-based virtual screening workflow, employing docking, shape, and pharmacophore screening, identified nih.govjapsonline.comnih.govtriazolo[1,5-b]isoquinolines as a new structural class of MELK inhibitors. nih.gov This approach allows for the efficient exploration of vast chemical spaces to find new lead compounds. nih.gov
Furthermore, in silico screening of databases for compounds with a 3,4-dihydroisoquinoline (B110456) scaffold has led to the identification of potential leucine (B10760876) aminopeptidase (B13392206) inhibitors. nih.gov These studies often involve filtering large compound libraries based on physicochemical properties (like Lipinski's rule of five) followed by molecular docking to prioritize candidates for experimental testing. nih.gov A similar strategy could be applied to discover novel analogues of this compound with desired biological activities.
Applications in Advanced Organic Synthesis and Medicinal Chemistry Research
Design and Synthesis of Biomolecular Target Inhibitors Utilizing the Isoquinolin-3-ol Scaffold
The isoquinoline (B145761) framework is a common feature in the design of inhibitors for various enzymes and receptors. nih.gov The nitrogen atom and the planar aromatic system can engage in crucial hydrogen bonding and π-stacking interactions within protein binding sites.
The histone acetyltransferases (HATs) CBP and p300 are critical regulators of gene expression and have emerged as promising targets in oncology and other diseases. colby.edu Small molecule inhibitors of the CBP/p300 bromodomain, a key protein-protein interaction module, have been developed. While some of these inhibitors feature nitrogen-containing heterocyclic scaffolds, there is no specific mention in the literature of inhibitors built around an 8-Chloro-7-fluoroisoquinolin-3-ol core. Research has identified 4-hydroxyquinolines as potential inhibitors of p300/CBP HAT enzymes, suggesting that related quinoline (B57606) and isoquinoline structures could be explored for this purpose. nih.gov The development of potent and selective CBP/p300 inhibitors is an active area of research, with several chemical series being investigated. colby.edunih.gov
The isoquinoline scaffold has been successfully employed in the development of inhibitors for a variety of enzymes beyond CBP/P300. For instance, isoquinoline derivatives have been identified as potent inhibitors of protein kinase C ζ (PKCζ) and Rho-associated coiled-coil containing protein kinase (ROCK). digitellinc.comnih.gov The versatility of the isoquinoline ring system allows for the strategic placement of substituents to achieve high affinity and selectivity for the target enzyme. digitellinc.com
Role as a Precursor for Complex Bioactive Molecules
Isoquinoline derivatives serve as valuable starting materials in the synthesis of more complex, biologically active molecules, including natural product analogs. The inherent reactivity of the isoquinoline core allows for further chemical transformations to build intricate molecular architectures. acs.org However, no specific examples of this compound being used as a precursor in total synthesis have been reported.
Development of Chemical Probes and Tools for Biological Research
Chemical probes are essential tools for studying the function of proteins and other biological molecules in their native environment. The isoquinoline scaffold, due to its ability to be functionalized, holds potential for the development of such probes. By incorporating reporter tags like fluorophores or biotin, isoquinoline-based molecules could be used to visualize, isolate, and identify their cellular targets. There is, however, no literature describing the development of chemical probes specifically from this compound.
Fragment-Based Drug Design (FBDD) and Scaffold Hopping Strategies
Fragment-based drug design (FBDD) is a powerful method for identifying novel lead compounds by screening small, low-molecular-weight fragments for weak binding to a biological target. researchoutreach.org The isoquinoline nucleus is an attractive fragment for FBDD due to its drug-like properties and its presence in many known bioactive compounds. researchoutreach.orgnih.gov Researchers have successfully used isoquinoline fragments to develop potent inhibitors for various targets. digitellinc.comnih.gov Scaffold hopping, a strategy to replace a core molecular structure with a bioisosteric equivalent to improve properties, could potentially involve the isoquinoline scaffold to mimic other bicyclic heteroaromatic systems. The specific compound this compound, with its defined substitution pattern, could theoretically be included in a fragment library for screening campaigns.
Q & A
Q. What synthetic methodologies are optimal for synthesizing 8-Chloro-7-fluoroisoquinolin-3-ol, and how can regioselectivity challenges be addressed?
Methodological Answer: Multi-step synthesis involving halogenation (chlorination/fluorination) and cyclization is common. For regioselectivity:
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
Methodological Answer:
- NMR (¹H/¹³C): Assign aromatic proton signals using coupling constants and NOE experiments; fluorine (¹⁹F NMR) confirms substitution patterns.
- High-resolution mass spectrometry (HRMS): Validate molecular formula.
- IR spectroscopy: Identify hydroxyl (-OH) and C-F/C-Cl stretches (~3400 cm⁻¹ and 1000–1200 cm⁻¹, respectively).
- Cross-reference with IUPAC nomenclature rules to ensure correct structural assignment .
Q. What safety precautions are recommended when handling halogenated isoquinoline derivatives like this compound?
Methodological Answer:
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact.
- Refer to structural analogs (e.g., 5-chloro-7-iodoquinolin-8-ol) with documented hazards (acute toxicity, skin irritation) .
- Implement waste segregation for halogenated by-products to comply with environmental regulations .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound, and what functional is most reliable?
Methodological Answer:
- Use hybrid functionals (e.g., B3LYP) incorporating exact exchange to improve accuracy in predicting ionization potentials and electron affinities .
- Basis sets (e.g., 6-311+G(d,p)) should include polarization/diffuse functions for halogens.
- Validate computational results against experimental UV-Vis spectra or cyclic voltammetry data to calibrate models .
Q. How can researchers identify and quantify synthesis by-products (e.g., dehalogenated derivatives) in this compound?
Methodological Answer:
Q. How should contradictions in reaction yield data across different synthetic protocols be resolved?
Methodological Answer:
- Conduct controlled replicate experiments under standardized conditions (solvent purity, catalyst batch).
- Use statistical tools (e.g., ANOVA) to assess variability.
- Cross-examine literature for analogous compounds (e.g., 7-chloro-8-methylquinolin-4-one derivatives) to identify trends in halogenation efficiency .
Q. What strategies reconcile discrepancies between computational predictions and experimental spectroscopic data for this compound?
Methodological Answer:
Q. What potential applications in medicinal chemistry are suggested by structural analogs of this compound?
Methodological Answer:
- Evaluate bioactivity via in vitro assays (e.g., kinase inhibition) based on quinoline scaffolds (e.g., 8-fluoro-3-methylquinolin-4-one derivatives in ).
- Modify substituents to enhance pharmacokinetic properties (e.g., logP via fluorination) while retaining core pharmacophore integrity .
Tables
Table 1: Key Analytical Techniques for Structural Validation
| Technique | Application | Reference |
|---|---|---|
| ¹H/¹⁹F NMR | Halogen positioning | |
| HRMS | Molecular formula confirmation | |
| HPLC-PDA | Impurity profiling |
Table 2: Common Synthetic By-Products and Detection Methods
| By-Product | Detection Method | Reference |
|---|---|---|
| Dehalogenated derivative | TLC (Rf comparison) | |
| Over-chlorinated isomer | HPLC-MS/MS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
